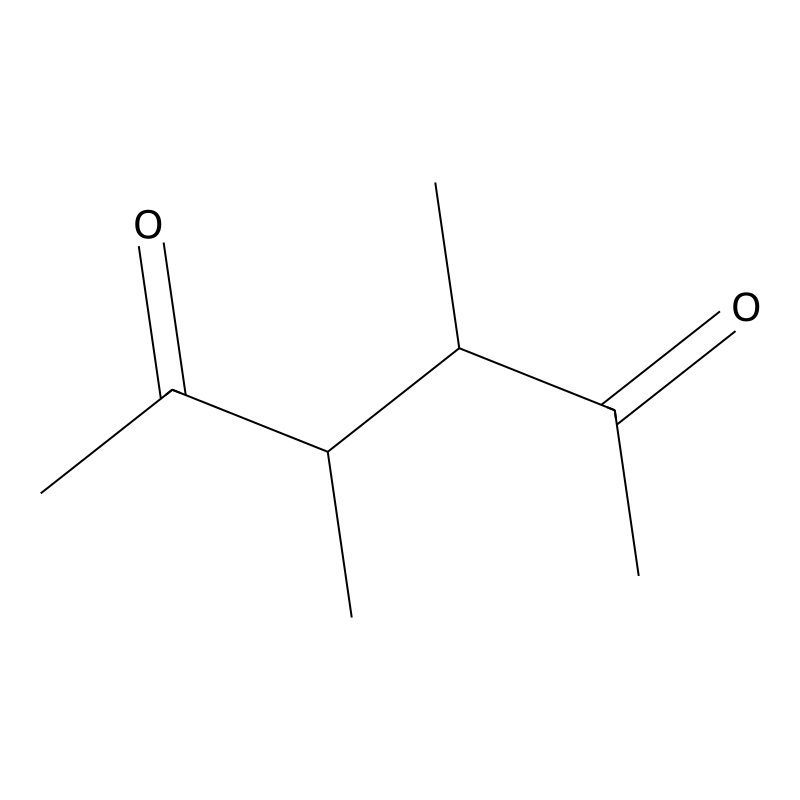

3,4-Dimethylhexane-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4-Dimethylhexane-2,5-dione is a sterically hindered aliphatic γ-diketone characterized by two chiral centers, existing in distinct dl (racemic) and meso diastereomeric forms. In industrial and laboratory procurement, it is primarily sourced as a high-reactivity precursor for the Paal-Knorr synthesis of fully substituted heterocycles, such as 2,3,4,5-tetramethylpyrroles and tetramethylfurans [1]. Its defining procurement value lies in its specific substitution pattern, which not only dictates the final structural bulk and electronic properties of the resulting heterocycles but also induces a conformational steric acceleration that drastically reduces the activation energy required for ring closure compared to unsubstituted baseline diketones [2].

Research Fit

References

- [1] Szakál-Quin, G., et al. 'Stereoisomer effects on the Paal-Knorr synthesis of pyrroles.' The Journal of Organic Chemistry 51.5 (1986): 621-624.

- [2] Anthony, D. C., et al. 'The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking.' Toxicology and Applied Pharmacology 71.3 (1983): 372-382.

Substituting 3,4-dimethylhexane-2,5-dione with the more common and less expensive 2,5-hexanedione (acetonylacetone) fails fundamentally in both process kinetics and product functionality. Structurally, 2,5-hexanedione can only yield 2,5-disubstituted pyrroles, lacking the critical 3,4-methyl groups required to block reactive sites, provide specific steric bulk in ligand design, or lower the oxidation potential of downstream conducting polymers [1]. Kinetically, the absence of the 3,4-dimethyl groups eliminates the conformational bias (a Thorpe-Ingold-like effect) that forces the molecule into a reactive synclinal geometry, resulting in significantly slower cyclization rates and requiring harsher reaction conditions [2]. Furthermore, substituting a defined dl- or meso-isomer of 3,4-dimethylhexane-2,5-dione with an undefined diastereomeric mixture leads to severe batch-to-batch reproducibility issues, as the dl and meso forms exhibit vastly different ring-closure kinetics [3].

Substitution Risk

References

- [1] Anthony, D. C., et al. 'The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking.' Toxicology and Applied Pharmacology 71.3 (1983): 372-382.

- [2] Szakál-Quin, G., et al. 'Stereoisomer effects on the Paal-Knorr synthesis of pyrroles.' The Journal of Organic Chemistry 51.5 (1986): 621-624.

- [3] Genter, M. B., et al. 'Evidence that pyrrole formation is a pathogenetic step in γ-diketone neuropathy.' Toxicology and Applied Pharmacology 87.2 (1987): 351-362.

Sterically Accelerated Paal-Knorr Cyclization Kinetics

The addition of methyl groups at the 3 and 4 positions of the hexane-2,5-dione backbone induces a conformational shift that drastically lowers the activation energy for pyrrole formation. Quantitative kinetic studies demonstrate that 3,4-dimethylhexane-2,5-dione cyclizes with primary amines approximately 8 times faster than unsubstituted 2,5-hexanedione at 37 °C, with an activation energy barrier that is 3.29 kcal/mol lower [1].

| Evidence Dimension | Paal-Knorr cyclization rate and activation energy |

| Target Compound Data | ~8x faster cyclization; Ea lowered by 3.29 kcal/mol |

| Comparator Or Baseline | 2,5-hexanedione (unsubstituted baseline) |

| Quantified Difference | 8-fold rate increase; ΔEa = -3.29 kcal/mol |

| Conditions | Reaction with primary amines at 37 °C |

Faster cyclization at lower temperatures improves yields of sterically hindered pyrroles while minimizing thermal degradation of sensitive amine precursors.

Diastereomer-Dependent Ring Closure Rates

The stereochemistry of 3,4-dimethylhexane-2,5-dione critically dictates its reactivity profile. The dl (racemic) diastereomer favors a synclinal (gauche) conformation that aligns the carbonyl groups for rapid intramolecular condensation, whereas the meso form favors an antiperiplanar conformation. Consequently, the dl form exhibits significantly faster pyrrole formation rates compared to the meso form, translating to a >3-fold difference in biological cross-linking potency endpoints (1.6 mmol/kg for dl-DMHD vs. 5.9 mmol/kg for meso-DMHD) [1].

| Evidence Dimension | Relative cyclization and amine cross-linking reactivity |

| Target Compound Data | dl-3,4-dimethylhexane-2,5-dione (fastest cyclization, high potency at 1.6 mmol/kg) |

| Comparator Or Baseline | meso-3,4-dimethylhexane-2,5-dione (slower cyclization, lower potency at 5.9 mmol/kg) |

| Quantified Difference | >3-fold difference in required dose for equivalent cross-linking endpoints |

| Conditions | In vivo and in vitro primary amine cross-linking assays |

Procurement of stereochemically defined dl or meso forms is essential for reproducible reaction kinetics and structure-activity relationship studies.

Lowered Oxidation Potential in Derived Pyrroles

The fully substituted pyrroles generated from 3,4-dimethylhexane-2,5-dione exhibit distinct electrochemical profiles compared to their less substituted analogs. For example, 1-benzyl-2,3,4,5-tetramethylpyrrole (derived from 3,4-dimethylhexane-2,5-dione) oxidizes much more readily than 1-benzyl-2,5-dimethylpyrrole (derived from 2,5-hexanedione), exhibiting a half-wave potential difference of 0.29 V [1].

| Evidence Dimension | Half-wave oxidation potential (E1/2) of derived pyrrole |

| Target Compound Data | 1-benzyl-2,3,4,5-tetramethylpyrrole (oxidizes more readily) |

| Comparator Or Baseline | 1-benzyl-2,5-dimethylpyrrole (derived from 2,5-hexanedione) |

| Quantified Difference | 0.29 V lower half-wave potential for the tetramethyl derivative |

| Conditions | Cyclic voltammetry of N-benzyl pyrrole derivatives |

Selecting this specific diketone precursor is necessary when engineering pyrrole-based conducting polymers or redox-active ligands that require lower oxidation thresholds.

Synthesis of Fully Substituted Pyrrole Monomers

3,4-Dimethylhexane-2,5-dione is a highly effective precursor for synthesizing 2,3,4,5-tetramethylpyrrole and its N-substituted derivatives via the Paal-Knorr reaction. The resulting fully substituted heterocycles are critical for specialized conducting polymers (e.g., polypyrroles) where steric bulk prevents unwanted side reactions at the 3,4-positions and the lowered oxidation potential facilitates controlled polymerization [1].

Stereochemistry-Dependent Kinetic Modeling

Procured in pure dl or meso forms, this compound serves as a critical model system to study the effects of precursor conformation on cyclization rates and amine-crosslinking kinetics. The stark reactivity differences between the diastereomers make it a highly specific tool in both synthetic methodology development and toxicological research [2].

Redox-Active Ligand Development

The compound is utilized to synthesize highly electron-rich, sterically demanding tetramethylpyrrole-based ligands for transition metal catalysis. Chemists leverage the precursor to take advantage of the lowered oxidation potential imparted by the fully methylated backbone, which is not achievable using unsubstituted 2,5-hexanedione [3].

Application Fit Matrix

References

- [1] Anthony, D. C., et al. 'The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking.' Toxicology and Applied Pharmacology 71.3 (1983): 372-382.

- [2] Genter, M. B., et al. 'Evidence that pyrrole formation is a pathogenetic step in γ-diketone neuropathy.' Toxicology and Applied Pharmacology 87.2 (1987): 351-362.

- [3] Szakál-Quin, G., et al. 'Stereoisomer effects on the Paal-Knorr synthesis of pyrroles.' The Journal of Organic Chemistry 51.5 (1986): 621-624.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types